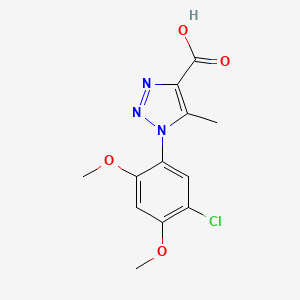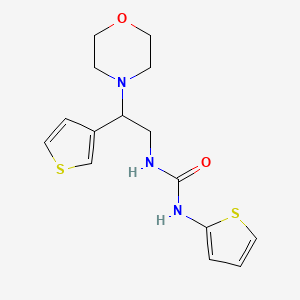
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives that have shown promising results in the treatment of various diseases.
科学的研究の応用
Chemical Synthesis and Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to assess their antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length linking pharmacophoric moieties, showed that a linear ethoxyethyl chain can substitute the previously used 4-piperidinylethyl spacer while maintaining high inhibitory activities. The optimal chain length was found to be five methylene groups, facilitating efficient interaction between pharmacophoric units and enzyme hydrophobic binding sites. Interestingly, substituting the benzyl group attached to the basic nitrogen with a cyclohexyl group suggested that an aromatic residue is not essential for activity (J. Vidaluc et al., 1995).
Antimicrobial Activity
A new series of aliphatic thiourea and various aryl urea compounds incorporating 1,3,5-s-triazine moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The synthesis involved the reaction of cyanuric chloride with thiophene-2-ethyl thiourea, followed by treatment with morpholine to produce compounds with potential antimicrobial properties. The synthesized compounds were structurally confirmed and showed varying degrees of antimicrobial efficacy against different microorganisms (Akshay D. Desai et al., 2007).
Molecular Interaction Studies
In a study exploring urea and thiourea solvates, solvents like 1,4-dioxane and morpholine were used to synthesize solvates of urea and thiourea. The structural analysis revealed the tendency of urea to form rigid hydrogen bond systems, contrasting with the more flexible sulfur acceptor in thiourea, which allows for a variety of three-dimensional packing patterns. This research contributes to understanding the molecular interactions and packing principles of urea and thiourea solvates, offering insights into their potential applications in various fields (Christina Taouss et al., 2013).
特性
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-8-22-14)16-10-13(12-3-9-21-11-12)18-4-6-20-7-5-18/h1-3,8-9,11,13H,4-7,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMZGOSZMXELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

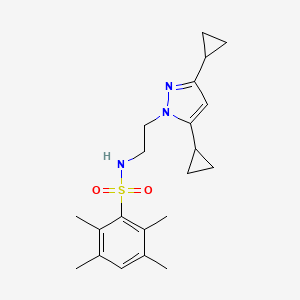
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)
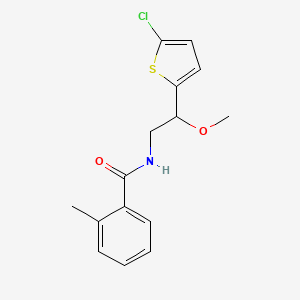
![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)
![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)

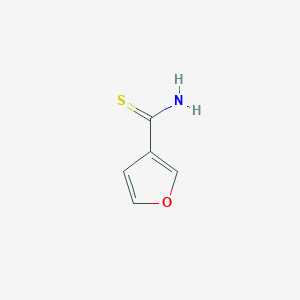
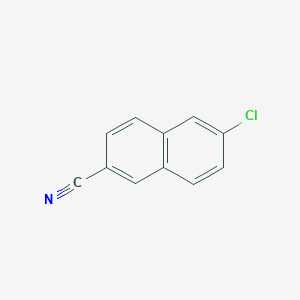
![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)
![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)
![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)
![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
